Uric acid-15N2

Content Navigation

Unreliable uric acid quantification due to matrix ion suppression? Uric acid-15N2 (CAS 62948-75-8) is the definitive ID-MS internal standard delivering a +2 Da mass shift for interference-free analysis. This 15N2-labeled purine perfectly co-elutes with endogenous analyte to normalize extraction recovery and matrix effects, reducing CV to

CAS Number

Product Name

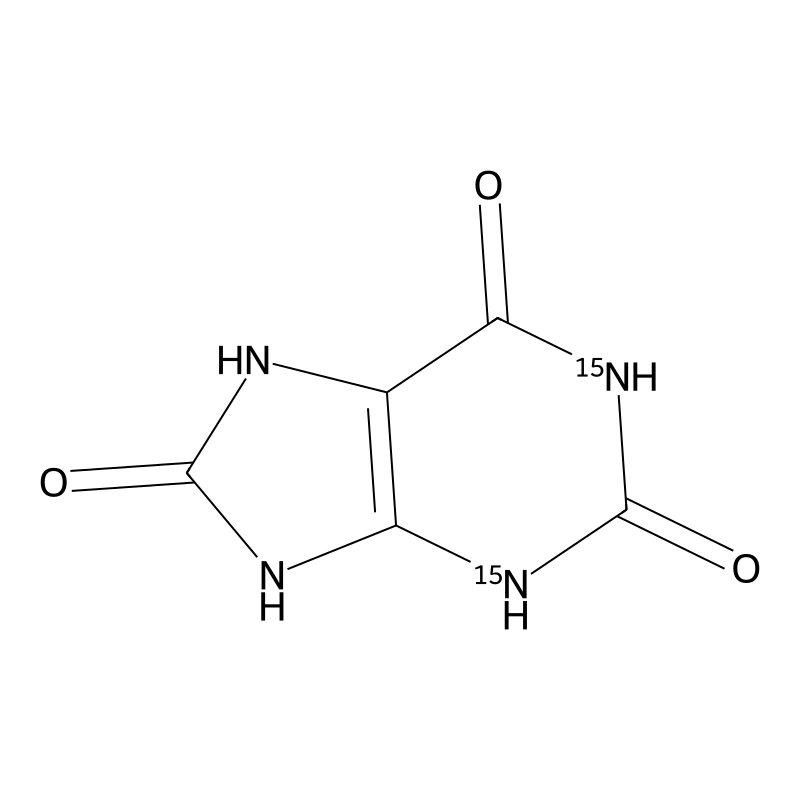

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Uric acid-15N2 (CAS 62948-75-8) is a stable isotope-labeled purine derivative featuring two nitrogen-15 atoms, typically at the 1 and 3 positions of the purine ring. In analytical chemistry and clinical diagnostics, it is primarily procured as an internal standard for Isotope Dilution Mass Spectrometry (ID-MS). By providing a precise +2 Da mass shift (m/z 169 vs. 167 in negative electrospray ionization) and maintaining identical physicochemical properties to endogenous uric acid, this compound is critical for correcting matrix-induced ion suppression and variable extraction recoveries in complex biological matrices such as serum, plasma, and urine [1].

Research Fit

Substituting Uric acid-15N2 with unlabeled external calibration or structural analogs (e.g., allantoin) leads to severe quantification errors in LC-MS/MS workflows. Unlabeled uric acid is highly susceptible to matrix effects during electrospray ionization, where co-eluting salts and endogenous metabolites cause unpredictable signal suppression. Structural analogs fail to perfectly co-elute with uric acid, meaning they experience different ionization environments and cannot accurately normalize the signal. Furthermore, while +1 Da labeled variants suffer from interference due to the natural M+1 isotopic abundance of high-concentration endogenous uric acid, the +2 Da shift of Uric acid-15N2 provides an interference-free mass channel without the higher procurement costs associated with fully 13C-labeled alternatives [1].

Substitution Risk

- Co-elutes with endogenous uric acid, matching matrix effects

- Resolved at m/z 169, enabling precise internal standardization

- Reported to reduce inter-assay variability in ID-MS workflows

- Isobaric and chromatographically indistinguishable from endogenous analyte

- Cannot correct for ion suppression or extraction losses

- May result in high inter-assay CVs in biological sample quantification

Serum Quantification Precision

In definitive ID-MS methods used to establish clinical reference materials, spiking serum with Uric acid-15N2 prior to sample preparation drastically reduces analytical variance. Studies demonstrating candidate definitive methods show that the coefficient of variation (CV) for a single measurement using Uric acid-15N2 drops to 0.34%–0.42%, compared to the >2.0% CV typically observed with standard uncorrected HPLC-UV or enzymatic assays. This high precision, coupled with the absence of significant measurement bias, validates the 15N2-labeled standard for reference laboratories [1].

| Evidence Dimension | Measurement Coefficient of Variation (CV) |

| Target Compound Data | 0.34% - 0.42% CV (Uric acid-15N2 ID-MS) |

| Comparator Or Baseline | >2.0% CV (Unlabeled external calibration / HPLC-UV) |

| Quantified Difference | ~5-fold reduction in analytical variance |

| Conditions | Human serum pools, ID-MS vs standard HPLC-UV assays |

Procuring the 15N2-labeled standard is required for clinical and reference laboratories needing definitive, bias-free quantification of uric acid.

Matrix Effect Compensation

When quantifying uric acid in complex matrices like plasma or urine via LC-MS/MS (negative ESI mode), endogenous salts and co-eluting compounds cause significant ion suppression. Because Uric acid-15N2 perfectly co-elutes with endogenous uric acid, it experiences identical ion suppression dynamics. This allows the internal standard ratio to maintain 98-102% analytical recovery across diverse patient samples, whereas uncorrected external standards can suffer 20-40% signal loss due to matrix effects[1].

| Evidence Dimension | Analytical Recovery (Accuracy) |

| Target Compound Data | 98-102% recovery (15N2 internal standard correction) |

| Comparator Or Baseline | 60-80% recovery (Uncorrected external calibration) |

| Quantified Difference | 20-40% improvement in accuracy |

| Conditions | LC-MS/MS (negative ESI) of human plasma/urine post-protein precipitation |

Ensures reproducible bioanalytical data across highly variable patient samples by neutralizing matrix effects during electrospray ionization.

Isotopic Interference Avoidance

Uric acid-15N2 provides a +2 Da mass shift (m/z 169 vs 167 for unlabeled uric acid in negative mode). With an isotopic purity of ≥98 atom % 15N, it bypasses the M+1 natural isotopic abundance of endogenous uric acid, which interferes with +1 Da labeled standards. This +2 Da shift is sufficient to isolate the MRM transitions (e.g., m/z 169 -> 127) cleanly. For procurement teams, this offers a cost-effective balance, providing the necessary isotopic separation without the significantly higher synthesis and purchasing costs associated with fully 13C-labeled or 15N4-labeled alternatives .

| Evidence Dimension | Signal-to-Noise / Isotopic Cross-talk |

| Target Compound Data | Negligible cross-talk at +2 Da (m/z 169) |

| Comparator Or Baseline | High baseline interference at +1 Da (m/z 168) |

| Quantified Difference | Elimination of M+1 endogenous isotopic overlap |

| Conditions | Multiple Reaction Monitoring (MRM) in triple quadrupole MS |

Provides a cost-effective balance between complete isotopic separation and procurement budget compared to heavier, more expensive labeled alternatives.

Clinical Reference Methods

Because it eliminates analytical bias and reduces CV to <0.5%, Uric acid-15N2 is utilized as the internal standard for establishing target values in external quality assessment schemes and certifying standard reference materials (e.g., NIST SRM 1950)[1].

High-Throughput Bioanalysis

In clinical trials evaluating gout therapies or hyperuricemia treatments, the 15N2 standard corrects severe matrix-induced ion suppression in high-throughput plasma and urine assays, ensuring regulatory-compliant analytical recovery [2].

Metabolic Flux & Microbiome Studies

Uric acid-15N2 is utilized as a stable isotope tracer to track purine degradation pathways and quantify uric acid consumption by gut microbiota, allowing researchers to differentiate exogenous tracer metabolism from endogenous purine pools [3].

Application Fit Matrix

References

- [1] National Institute of Standards and Technology (NIST). Certificate of Analysis, Standard Reference Material® 1950 Metabolites in Frozen Human Plasma.

- [2] Dai X, Fang X, Zhang C, Xu R, Xu B. Determination of serum uric acid using high-performance liquid chromatography (HPLC)/isotope dilution mass spectrometry (ID-MS) as a candidate reference method. J Chromatogr B Analyt Technol Biomed Life Sci. 2007;857(2):287-295.

- [3] Kastl AJ, et al. A widely distributed gene cluster compensates for uricase loss in hominids. Cell Host Microbe. 2023;31(8):1354-1367.e6.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Explore Compound Types